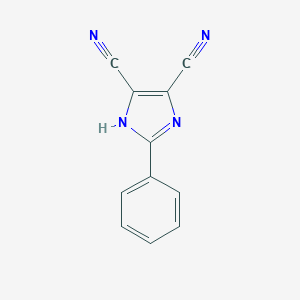![molecular formula C20H25N B184390 Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- CAS No. 117696-83-0](/img/structure/B184390.png)
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-, also known as 4,4'-methylenebis(2,6-diisopropylaniline) or MDBIPA, is an organic compound with the chemical formula C26H35N. It is commonly used in scientific research applications such as polymer synthesis, organic electronics, and as a curing agent for epoxy resins.
作用机制
MDBIPA acts as a nucleophile in polymer synthesis reactions. It undergoes electrophilic aromatic substitution reactions with other monomers to form conducting polymers. In the curing of epoxy resins, MDBIPA reacts with the epoxy groups to form a three-dimensional network structure. This process is called crosslinking and results in the formation of a strong and durable material.
生化和生理效应
MDBIPA has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and a potential respiratory hazard. Therefore, appropriate safety measures should be taken when handling MDBIPA.
实验室实验的优点和局限性
MDBIPA has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity. Its synthesis process is simple and can be carried out in a laboratory setting. MDBIPA is also stable under ambient conditions, making it easy to store and transport.
One limitation of MDBIPA is its potential toxicity. It is important to handle MDBIPA with care and to use appropriate safety measures. Additionally, MDBIPA has limited solubility in common solvents such as water and ethanol, which can make it difficult to work with in certain applications.
未来方向
MDBIPA has potential for further research in the field of organic electronics. Its ability to form conducting polymers makes it a promising material for use in organic solar cells, OLEDs, and OFETs. Additionally, further research could be conducted on the use of MDBIPA as a curing agent for epoxy resins in the manufacturing of composites, coatings, and adhesives.
In conclusion, MDBIPA is a versatile organic compound with a wide range of scientific research applications. Its synthesis process is relatively simple, and it has a high purity. However, appropriate safety measures should be taken when handling MDBIPA due to its potential toxicity. Future research could further explore the potential of MDBIPA in the field of organic electronics and as a curing agent for epoxy resins.
合成方法
MDBIPA can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2,6-diisopropylaniline in the presence of an acid catalyst. The reaction yields a yellow crystalline solid with a high purity of over 99%. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
MDBIPA has a wide range of scientific research applications. It is commonly used as a monomer for the synthesis of conducting polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polyaniline. These polymers have potential applications in organic electronics, such as organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
MDBIPA is also used as a curing agent for epoxy resins. Epoxy resins are widely used in the manufacturing of composites, coatings, and adhesives. The addition of MDBIPA to epoxy resins improves their mechanical properties, such as toughness and adhesion, and increases their thermal stability.
属性
CAS 编号 |
117696-83-0 |
|---|---|
产品名称 |
Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]- |
分子式 |
C20H25N |
分子量 |
279.4 g/mol |
IUPAC 名称 |
N-[2,6-di(propan-2-yl)phenyl]-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H25N/c1-14(2)18-7-6-8-19(15(3)4)20(18)21-13-17-11-9-16(5)10-12-17/h6-15H,1-5H3 |
InChI 键 |
PMWCKOAENMVIPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C |
规范 SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



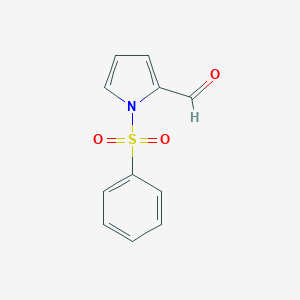

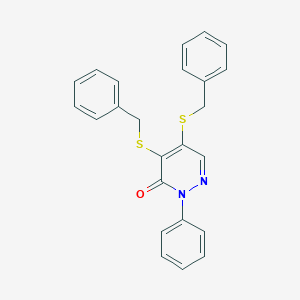
![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
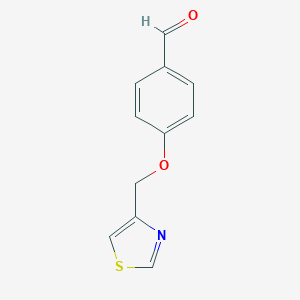

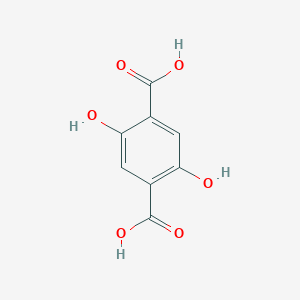


![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
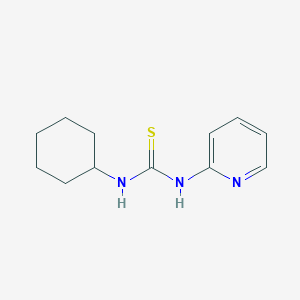
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
